![molecular formula C8H9N5O3 B14803547 1-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14803547.png)
1-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features both pyrimidine and oxadiazole rings
Méthodes De Préparation
The synthesis of 1-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 5-amino-1,3,4-oxadiazole with ethyl pyrimidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
1-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions include oxidized, reduced, and substituted derivatives, which can be further utilized in various applications .
Applications De Recherche Scientifique
1-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, it can interact with DNA and RNA, affecting gene expression and cellular processes .
Comparaison Avec Des Composés Similaires
1-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar chemical reactivity and biological activities.
Pyrimidine derivatives: Compounds with pyrimidine rings also show comparable properties and applications in medicinal chemistry.
The uniqueness of this compound lies in its combined structural features, which provide a versatile platform for the development of new materials and therapeutic agents .
Propriétés
Formule moléculaire |
C8H9N5O3 |
|---|---|
Poids moléculaire |
223.19 g/mol |
Nom IUPAC |
1-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H9N5O3/c9-7-12-11-6(16-7)2-4-13-3-1-5(14)10-8(13)15/h1,3H,2,4H2,(H2,9,12)(H,10,14,15) |
Clé InChI |
QKVYUMVOVMVHKQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C(=O)NC1=O)CCC2=NN=C(O2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[2-[(3-chlorophenyl)methoxy]cyclohexyl]carbamate](/img/structure/B14803468.png)

![2-({[(2E)-3-(4-methylphenyl)prop-2-enoyl]carbamothioyl}amino)benzamide](/img/structure/B14803473.png)
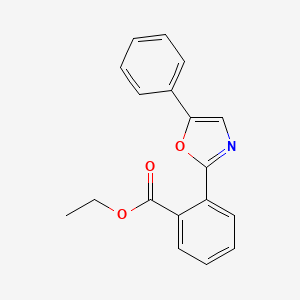
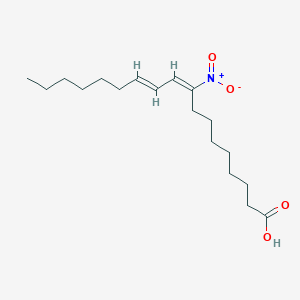
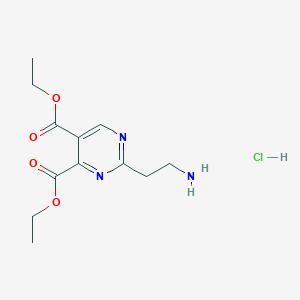
![4-[(10S,13R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14803485.png)
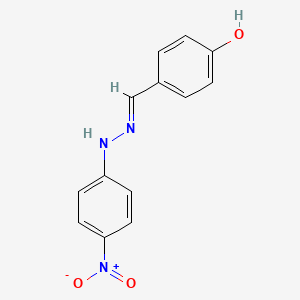
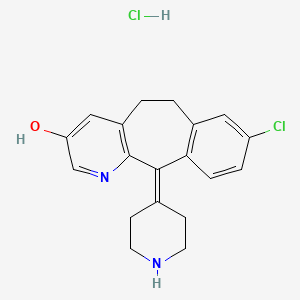
![2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14803519.png)
![3-phenyl-N'-[(1E)-1-phenylethylidene]propanehydrazide](/img/structure/B14803526.png)
![N-[4-Methyl-3-[6-(4-Methylpiperazin-1-Yl)-4-Oxidanylidene-Quinazolin-3-Yl]phenyl]-2-Morpholin-4-Yl-Pyridine-4-Carboxamide](/img/structure/B14803538.png)
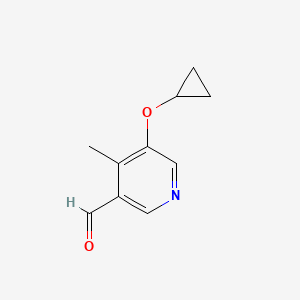
![2-(4-chloro-2,3-dimethylphenoxy)-N-[4-(cyclohexylsulfamoyl)phenyl]acetamide](/img/structure/B14803548.png)
